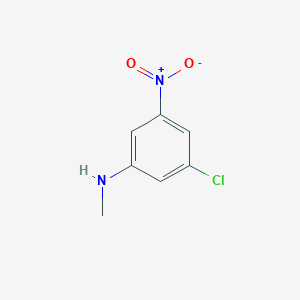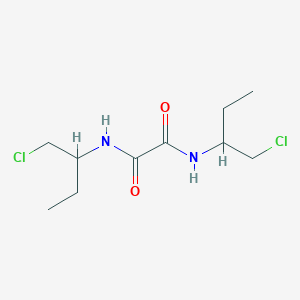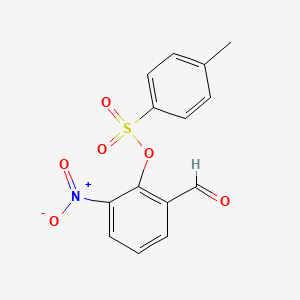
N-(2-Cyanoethyl)-N-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-N-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both cyano and ethyl groups in this compound makes it unique and potentially useful for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis from Ethylamine and 2-Cyanoethyl Isothiocyanate:
- Equation:
C2H5NH2+NCCH2NCS→C2H5NHC(=S)NHCH2CN
Reaction: Ethylamine reacts with 2-cyanoethyl isothiocyanate.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
- Equation:
-
Industrial Production Methods:
- The industrial production of N-(2-Cyanoethyl)-N-ethylthiourea often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidation of the thiourea group can lead to the formation of sulfoxides or sulfones.
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride.
- Conditions: Typically carried out in an inert atmosphere.
- Products: Reduction can lead to the formation of amines.
-
Substitution:
- Reagents: Halogenating agents.
- Conditions: Room temperature to moderate heating.
- Products: Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry:
- Catalysis: N-(2-Cyanoethyl)-N-ethylthiourea can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
- Enzyme Inhibition: This compound has potential applications as an enzyme inhibitor due to its ability to interact with thiol groups in enzymes.
Medicine:
- Pharmaceuticals: It can be explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
- Agriculture: It can be used in the formulation of pesticides or herbicides due to its ability to interact with biological molecules.
Mecanismo De Acción
Molecular Targets and Pathways:
- Thiol Interaction: N-(2-Cyanoethyl)-N-ethylthiourea can interact with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity.
- Pathways: The compound can affect various biochemical pathways by modifying the activity of enzymes involved in those pathways.
Comparación Con Compuestos Similares
- N,N-Diethylthiourea:
- Comparison: Lacks the cyano group, which makes it less reactive in certain chemical reactions.
- N-(2-Cyanoethyl)-N-methylthiourea:
- Comparison: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.
- N-(2-Cyanoethyl)-N-phenylthiourea:
- Comparison: Contains a phenyl group, which can significantly alter its chemical properties and potential applications.
Uniqueness:
- The presence of both cyano and ethyl groups in N-(2-Cyanoethyl)-N-ethylthiourea makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
59670-00-7 |
|---|---|
Fórmula molecular |
C6H11N3S |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-1-ethylthiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-9(6(8)10)5-3-4-7/h2-3,5H2,1H3,(H2,8,10) |
Clave InChI |
CDIQWPHMVINTJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

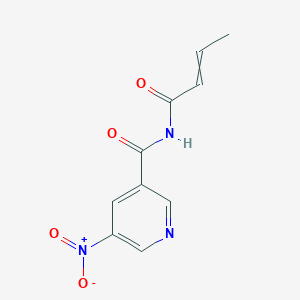
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
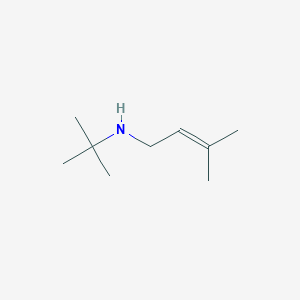


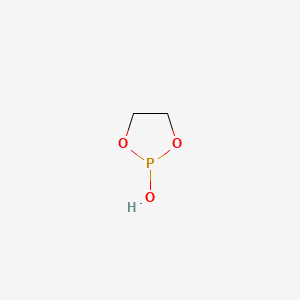
![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

